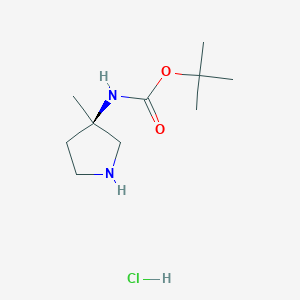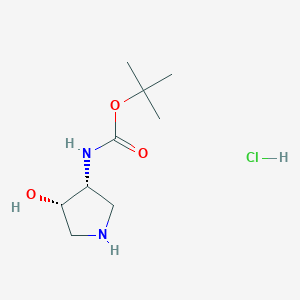![molecular formula C13H16N2O2 B8191289 Benzyl 2,6-diazabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B8191289.png)
Benzyl 2,6-diazabicyclo[3.2.0]heptane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2,6-diazabicyclo[320]heptane-2-carboxylate is a bicyclic compound featuring a diazabicycloheptane core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2,6-diazabicyclo[3.2.0]heptane-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzylamine with a suitable dicarboxylic acid derivative, followed by cyclization using a dehydrating agent such as thionyl chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In organic synthesis, Benzyl 2,6-diazabicyclo[320]heptane-2-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine: This compound has shown promise in medicinal chemistry as a scaffold for the development of new drugs. Its bicyclic structure can be modified to interact with various biological targets, making it a valuable tool in drug discovery and development.
Industry: In the materials science industry, derivatives of Benzyl 2,6-diazabicyclo[3.2.0]heptane-2-carboxylate are explored for their potential use in creating advanced materials with unique properties, such as enhanced stability or specific reactivity.
Mechanism of Action
The mechanism by which Benzyl 2,6-diazabicyclo[3.2.0]heptane-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bicyclic structure allows for a high degree of specificity in these interactions, which can be fine-tuned through chemical modifications.
Comparison with Similar Compounds
- 2,6-Diazabicyclo[3.2.0]heptane-2-carboxylic acid
- Benzyl 2,6-diazabicyclo[3.2.0]heptane-6-carboxylate
Comparison: Compared to its analogs, Benzyl 2,6-diazabicyclo[3.2.0]heptane-2-carboxylate offers unique reactivity due to the presence of the benzyl ester group. This functional group can be easily modified, allowing for the synthesis of a wide range of derivatives with tailored properties. Additionally, the bicyclic structure provides a rigid framework that can enhance the specificity of interactions with biological targets.
Properties
IUPAC Name |
benzyl 2,6-diazabicyclo[3.2.0]heptane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c16-13(15-7-6-11-12(15)8-14-11)17-9-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNKCQYVKIXJES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1NC2)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Phenyl-2,7-diaza-spiro[4.4]nonane p-toluenesulfonate](/img/structure/B8191211.png)
![exo-1-Aza-bicyclo[2.2.1]hept-3-ylamine dihydrochloride](/img/structure/B8191220.png)
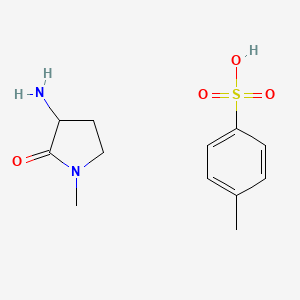
![tert-butyl (1S,5R)-1-methyl-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B8191233.png)
![tert-butyl (3aS,7aS)-1,2,3,3a,5,6,7,7a-octahydropyrrolo[3,2-b]pyridine-4-carboxylate](/img/structure/B8191234.png)
![tert-Butyl 2,6-diazabicyclo[3.2.0]heptane-2-carboxylate hydrochloride](/img/structure/B8191241.png)
![9-Benzyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride](/img/structure/B8191246.png)

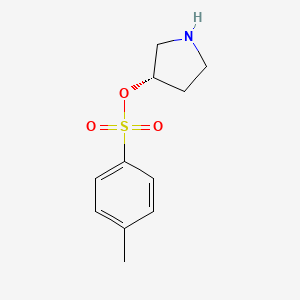
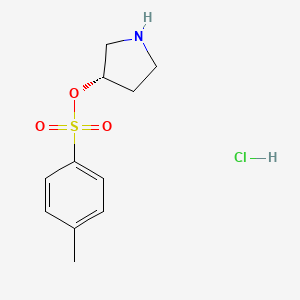
![Benzyl 2,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B8191281.png)
![5-Aza-bicyclo[2.1.1]hexane hydrochloride](/img/structure/B8191306.png)
